REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5]Cl.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CC(C)=O>[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
and the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
water (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
forming a cloudy solution
|
Type
|
EXTRACTION
|
Details
|
the resulting clear solution was extracted three times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
forming a cloudy mixture, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (5×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the ethyl acetate layer dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC=C(C=C1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |